molecular formula C20H19ClN2O7S B3665649 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

Cat. No.: B3665649
M. Wt: 466.9 g/mol
InChI Key: VLBZMIGWIIBHFM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is a complex organic compound with the molecular formula C20H19ClN2O7S It is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a chloro-substituted benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and nitro group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is unique due to the presence of both the morpholine ring and the methoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications .

Properties

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O7S/c1-27-16-9-12(19(31)22-5-7-29-8-6-22)10-17(28-2)18(16)30-20(24)14-4-3-13(21)11-15(14)23(25)26/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBZMIGWIIBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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